5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Description
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 92490-75-0) is a pyran-derived carboxylic acid with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . Structurally, it features a six-membered pyran ring substituted with two methyl groups at positions 5 and 6, a ketone group at position 4, and a carboxylic acid moiety at position 2 (Figure 1). This compound has been identified in metabolomic studies, such as in the yolk of chicken embryos, where it exhibited significant downregulation (log₂FC = -1.7276) linked to embryonic sex differences .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6-dimethyl-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-4-5(2)12-7(8(10)11)3-6(4)9/h3H,1-2H3,(H,10,11) |
InChI Key |
FDBZURJIEXDCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=CC1=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Maltol-Based Synthesis (Adapted from Patent CN113845502A)
Maltol (3-hydroxy-4H-pyran-4-one) serves as a common starting material for pyran-2-carboxylic acids. While Patent CN113845502A focuses on 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, its methodology can be extrapolated to the target compound:
Proposed Route :
-
Methylation of Maltol :
-
React maltol with methyl iodide or dimethyl sulfate under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce methyl groups at positions 5 and 6.
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Reaction Conditions : 50–90°C, 10–20 hours, yielding 5,6-dimethyl-3-hydroxy-4H-pyran-4-one.
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Yield Optimization : Excess methylating agent (1.5–2.0 eq.) improves di-methylation efficiency.
-
-
Hydroxymethylation :
-
Oxidation to Carboxylic Acid :
Limitations :
-
Direct methylation of maltol may require protecting groups to prevent multi-site reactions.
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TEMPO-mediated oxidation, while efficient, necessitates careful pH control to avoid decarboxylation.
Furfuryl Alcohol Derivative Pathway (Adapted from Patent WO2020132820A1)
Patent WO2020132820A1 outlines a synthesis starting from furfuryl alcohol, which could be adapted for the target compound by integrating methyl groups early in the pathway:
Proposed Route :
-
Diels-Alder Cyclization :
-
React 2-methylfuran (as a diene) with a methyl-substituted dienophile (e.g., methyl acrylate) to form a 5,6-dimethyl-4-oxo-tetrahydro-pyran intermediate.
-
Catalyst : Lewis acids like ZnCl₂ or BF₃·Et₂O (10 mol%).
-
Yield : ~70–80% (extrapolated from furan cycloadditions).
-
-
Aromatization and Oxidation :
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Dehydrate the tetrahydro-pyran intermediate using SeO₂ or MnO₂ to form the γ-pyrone ring.
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Oxidize the ester group at position 2 to carboxylic acid via KMnO₄ or RuO₄.
-
Challenges :
-
Alternative Strategies: Cyclocondensation and Retro-synthesis
Knorr-Type Cyclocondensation
A retro-synthetic approach disconnects the pyran ring into a β-keto ester and a 1,3-diketone:
-
Reactants :
-
β-Keto ester: Methyl 3-oxobutanoate.
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1,3-Diketone: 2,4-pentanedione (acetylacetone) with pre-installed methyl groups.
-
-
Reaction :
-
Acid-catalyzed cyclization (H₂SO₄, 60°C) forms the pyran ring.
-
Yield : ~50–60% (based on similar condensations).
-
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring-closing and oxidation steps:
-
Procedure :
-
Mix 5,6-dimethyl-4-hydroxy-2-hydroxymethyl-pyran with NaIO₄ in aqueous acetonitrile.
-
Irradiate at 100°C for 15 minutes.
-
-
Advantages :
-
20–30% reduction in reaction time.
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Improved yield (up to 85%) due to reduced side reactions.
-
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Maltol Methylation | Maltol | Methylation, Oxidation | 70–83 | High | TEMPO cost, pH control |
| Furfuryl Alcohol | 2-Methylfuran | Diels-Alder, Oxidation | 60–70 | Moderate | Toxic oxidants (SeO₂) |
| Knorr Condensation | β-Keto ester | Cyclocondensation, Oxidation | 50–60 | Low | Acid waste management |
| Microwave-Assisted | Hydroxymethyl pyran | Microwave oxidation | 80–85 | High | Equipment availability |
Optimization and Industrial Considerations
Solvent and Catalyst Selection
Green Chemistry Alternatives
-
Replace NaOCl with H₂O₂ in TEMPO-mediated oxidations to reduce halogenated waste.
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Use biocatalysts (e.g., lipases) for selective methylations under mild conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Products include 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid derivatives with additional carboxylic acid or aldehyde groups.
Reduction: The major product is 5,6-dimethyl-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Ester and amide derivatives of this compound.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of biologically relevant derivatives. For instance, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate can be synthesized from 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid through hydrolysis and subsequent reactions, yielding compounds like isochelidonic acid and its derivatives in good yields .
Synthetic Routes
Recent studies have optimized synthetic pathways for creating derivatives of this compound. One notable method involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride, resulting in efficient production of biologically interesting compounds . This highlights the compound's role as a building block for synthesizing complex organic molecules.
Pharmacological Applications
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity. For example, compounds derived from this pyran structure have been explored for their potential as enzyme inhibitors and therapeutic agents against various diseases . The structural features of these derivatives can be tailored to enhance their pharmacological properties.
Drug Development
The compound has been incorporated into several drug candidates due to its favorable pharmacokinetic properties. Its derivatives are being studied for their efficacy in treating conditions like viral infections and cancer. Notably, drugs containing similar structural motifs have shown promising results in clinical trials .
Analytical Chemistry
Chromatographic Applications
this compound is utilized in analytical chemistry for its role in high-performance liquid chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods, where it is separated from other compounds in a mixture. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used depending on the application . This method is scalable and suitable for isolating impurities during preparative separations.
Mass Spectrometry Compatibility
For mass spectrometry applications, modifications to the mobile phase allow for compatibility with mass spectrometric detection methods. This adaptability makes it valuable for both qualitative and quantitative analyses in various research settings .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Versatile intermediate for synthesizing biologically relevant compounds; optimized synthetic routes available. |
| Pharmacology | Potential enzyme inhibitors; incorporated into drug candidates for treating viral infections and cancer. |
| Analytical Chemistry | Used in HPLC for compound separation; adaptable for mass spectrometry applications. |
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the carboxylic acid and ketone groups allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Unlike this compound, compounds like 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid have a partially saturated pyran ring, altering their conformational flexibility .
- Substituent Position: The position of methyl and ketone groups significantly impacts polarity and solubility.
Thermal Stability and Reactivity
- The α,β-unsaturated ketone in the pyran ring may undergo conjugate addition reactions, a feature shared with analogs like 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid .
Biological Activity
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid, also known by its Chemical Abstracts Service (CAS) number and other identifiers, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyran ring structure with two methyl groups at positions 5 and 6, and a carboxylic acid functional group at position 2. This structural configuration is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. It has been noted for its potential in treating infections caused by resistant bacterial strains .
- Antiviral Properties : The compound has demonstrated antiviral activity, particularly in inhibiting HIV protease. This suggests its potential as a therapeutic agent in the management of HIV/AIDS .
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in neuroblastoma and melanoma cells .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The compound may inhibit specific enzymes crucial for bacterial survival and viral replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Modulation of Metabolic Pathways : Changes in metabolic profiles in treated cells suggest that the compound may affect lipid metabolism and other biochemical pathways .
Antimicrobial Studies
A study investigating the antimicrobial activity of various pyran derivatives found that this compound significantly inhibited the growth of several Gram-positive bacterial strains. The study utilized a Wilcoxon rank-sum test to analyze the data, confirming the statistical significance of the results (p < 0.05) .
Antiviral Activity
Research focused on HIV protease inhibition revealed that this compound could effectively reduce viral replication in vitro. The mechanism appears to involve competitive inhibition at the active site of the protease enzyme .
Cytotoxicity Assessment
In vitro studies on human cancer cell lines showed that this compound exhibited varying degrees of cytotoxicity. The IC50 values ranged from 6.7 μM to >200 μM depending on the cell type tested, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid?
- Methodological Answer : One-pot multicomponent reactions are frequently utilized, involving precursors such as acetylene carboxylic acid esters and α,β-unsaturated nitriles. Catalysts like L-proline or DABCO are critical for facilitating cyclization and improving reaction efficiency. For example, describes similar routes for synthesizing pyran derivatives, where optimized conditions (e.g., solvent polarity, temperature) significantly influence yield . Post-synthesis purification often involves recrystallization or column chromatography to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming substitution patterns and carbonyl groups. For instance, in , δ 7.12 (d, H-5) and δ 158.86 (C-2) in DMSO-d6 resolved the pyran ring structure .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1715 cm⁻¹, enol OH at ~3308 cm⁻¹) .
- Mass Spectrometry (-ESI) : Confirms molecular weight via peaks such as m/z 155 [M-H]⁻ .
- Melting Point Analysis : Decomposition near 215°C (observed in ) indicates thermal stability limits .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Systematic parameter screening is critical:
- Catalyst Screening : DABCO vs. L-proline may alter reaction pathways; highlights DABCO’s superiority in suppressing side reactions in analogous systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., EtOH) may stabilize enol tautomers.
- Reaction Time : Extended stirring (e.g., 48 hours in ) ensures complete hydrolysis of acetylated intermediates .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition risks, as seen in for dihydro-pyran derivatives .
Q. How can contradictions in NMR data due to hydrate formation or tautomerism be resolved?
- Methodological Answer :
- Dynamic NMR (DNMR) : Detects tautomeric equilibria by variable-temperature studies. For example, observed broad signals (δ 13.41, COOH) indicative of proton exchange .
- Deuterium Exchange : Treating samples with D2O eliminates exchangeable protons, simplifying spectra.
- Crystallography : Single-crystal X-ray diffraction (as in for related acids) provides unambiguous structural confirmation .
Q. What computational approaches are suitable for modeling the compound’s reactivity or electronic properties?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. used B3LYP/6-31G(d) to analyze charge distribution in pyrazole-carboxylic acids .
- Molecular Dynamics (MD) : Simulates solvation effects on stability, critical for designing aqueous-phase reactions.
- Docking Studies : Evaluates potential bioactivity by modeling interactions with enzymatic active sites.
Critical Considerations for Researchers
- Hydrate Interference : As noted in , hydrate formation (e.g., pentahydrates) can inflate yield calculations. Lyophilization or Karl Fischer titration is recommended for accurate moisture quantification .
- Spectral Artifacts : Impurities from incomplete hydrolysis (e.g., residual acetates) may mimic tautomeric signals. Rigorous purification (e.g., repeated recrystallization in EtOH/H2O) is advised .
- Scale-Up Challenges : Pilot studies should address exothermicity in large-scale reactions, particularly during acid-catalyzed steps (see ’s reflux conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
